molecular formula C14H15FO3 B14793083 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B14793083
M. Wt: 250.26 g/mol
InChI Key: QJYZYRSOSGRDNW-UHFFFAOYSA-N
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Description

TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID is a chemical compound with the molecular formula C14H15FO3 and a molecular weight of 250.27 g/mol It is characterized by the presence of a fluorophenyl group, an oxoethyl group, and a cyclopentane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID typically involves the reaction of 2-fluorobenzaldehyde with cyclopentanone in the presence of a base to form the intermediate 2-(2-fluorophenyl)-2-oxoethyl cyclopentane. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted cyclopentane carboxylic acids, alcohol derivatives, and various substituted fluorophenyl compounds .

Scientific Research Applications

TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxoethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • TRANS-2-[2-(2-CHLOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID
  • TRANS-2-[2-(2-BROMOPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID
  • TRANS-2-[2-(2-METHOXYPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID

Uniqueness

The presence of the fluorophenyl group in TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID imparts unique chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYZYRSOSGRDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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